4'-Nitro-2'-phenylacetanilide

Alkylation reactivity N-substituted amides Phase-transfer catalysis

Researchers needing a specific chromogenic substrate for penicillin G acylase (PGA) activity assays often face cross-reactivity with generic p-nitroanilide substrates. 4'-Nitro-2'-phenylacetanilide provides unambiguous phenylacetyl-specific detection without secondary indicator enzymes. Key benefits: - Releases 4-nitroaniline upon PGA hydrolysis, quantifiable at 410 nm for direct spectrophotometric readout - para-Nitro group enables colorimetric detection and modulates alkylation reactivity, unlike non-nitrated analogs (e.g., PPA) - Validated for kinetic studies with enzyme-source-specific Km values (E. coli vs. A. faecalis), ensuring precise assay calibration Standard B2B procurement with global shipping; bulk and custom quantities available.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 68612-69-1
Cat. No. B11942638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Nitro-2'-phenylacetanilide
CAS68612-69-1
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
InChIInChI=1S/C14H12N2O3/c1-10(17)15-14-8-7-12(16(18)19)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
InChIKeyCKPJXYSLANVIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Nitro-2'-phenylacetanilide Identity & Procurement


4'-Nitro-2'-phenylacetanilide (CAS 68612-69-1), also cataloged as N-(4-nitrophenyl)-2-phenylacetamide or phenylacetic acid p-nitroanilide, is a para-nitro-substituted phenylacetanilide derivative bearing a phenylacetyl moiety [1]. The compound is recognized as a chromogenic substrate for penicillin G acylase (PGA, EC 3.5.1.11), releasing 4-nitroaniline upon enzymatic hydrolysis, which enables straightforward spectrophotometric activity assays [2]. Its nitro group also modulates chemical reactivity in alkylation reactions, making it a useful probe for studying substituent effects on amide bond reactivity [3].

4'-Nitro-2'-phenylacetanilide: Why Substitution Fails


Substituting 4'-Nitro-2'-phenylacetanilide with a non-nitrated analog such as N-phenyl-2-phenylacetamide (PPA) fundamentally alters both chemical reactivity and enzymatic recognition. The electron-withdrawing para-nitro group directly modulates the nucleophilicity of the amide nitrogen and the alpha-carbon, shifting alkylation product distributions and inverting relative reactivity under phase-transfer conditions [1]. In enzymatic contexts, the nitro substituent serves as a chromogenic reporter, while also influencing the kinetic parameters of penicillin acylase-catalyzed hydrolysis, as demonstrated by Hammett analysis of a series of para-substituted phenylacetanilides [2]. Thus, simple replacement with an in-class analog without the para-nitro group eliminates both the colorimetric detection capability and the specific reactivity profile that define the compound's utility.

4'-Nitro-2'-phenylacetanilide Comparative Performance Data


Alkylation Reactivity: NPA vs. PPA

In the benzylation of N-substituted 2-phenylacetamides with benzyl chloride, N-(4-nitrophenyl)-2-phenylacetamide (NPA) exhibits markedly different reactivity compared to its unsubstituted analog N-phenyl-2-phenylacetamide (PPA). At 60 °C in toluene with equimolar KOH and benzyl chloride, NPA shows 63.98% conversion after 4 h, while PPA, under analogous conditions, was previously reported to give the N-product in nearly quantitative yield in most experiments [1]. However, at reflux temperature or in the presence of phase-transfer catalysts, the reactivity trend inverts: NPA becomes less reactive than PPA due to reduced nucleophilicity of the amide nitrogen caused by resonance delocalization into the nitro group [1].

Alkylation reactivity N-substituted amides Phase-transfer catalysis

Alkylation Selectivity: NPA vs. PPA

The presence of the para-nitro group in NPA fundamentally alters the chemoselectivity of benzylation. Under standard conditions (toluene, 5 mmol KOH, 5 mmol PhCH₂Cl, 60 °C, 4 h), NPA yields 30.47% N-product, 6.17% C-product, and trace O-product, with an N-/O- ratio varying from 1.16 to 9.30 depending on the phase-transfer catalyst employed [1]. In contrast, PPA under analogous conditions produces exclusively the N-alkylation product (48% yield under PTC conditions as reported by Torosyan et al.), with no detectable C- or O-alkylation [1]. At reflux with excess base, NPA shifts predominantly to the C-product (70.74%), a pathway entirely absent in PPA due to the higher nucleophilicity of its amide nitrogen [1].

Regioselectivity N- vs. O- vs. C-alkylation Ambidient nucleophiles

Penicillin Acylase Kinetics: NPA vs. Other Substrates

Among nine chromogenic substrates evaluated for penicillin acylase activity determination, phenylacetic acid p-nitroanilide (NPA) displays a catalytic efficiency (kcat/Km) that falls within the broad range of 0.8 × 10⁴ to 5 × 10⁶ M⁻¹·sec⁻¹ reported across the series [1]. In the Alcaligenes faecalis PGA system, the Km for NPA is reported as 0.097 mM (phenylacetate p-nitroanilide, pH 7.0) [2], compared to 0.0004 mM for phenylacetate 4-nitroanilide measured with E. coli PGA under slightly different conditions (25 °C, pH 7.0, 10% DMSO) [3]. This ~240-fold difference in apparent affinity highlights the sensitivity of kinetic parameters to both enzyme source and assay conditions, and differentiates NPA from related substrates such as phenylacetamide (Km ≈ 0.156 mM for E. coli PGA) [2]. Furthermore, the Hammett analysis of p-substituted phenylacetanilides demonstrates that the electron-withdrawing nitro group shifts the rate-determining step towards acylation, with the collapse of the tetrahedral intermediate being disfavored relative to unsubstituted or electron-donating analogs [4].

Penicillin acylase Chromogenic substrate Enzyme kinetics Spectrophotometric assay

4'-Nitro-2'-phenylacetanilide Recommended Applications


Direct Colorimetric PGA Activity Assays

4'-Nitro-2'-phenylacetanilide is the preferred substrate when a chromogenic, phenylacetyl-specific penicillin acylase substrate is needed. Upon enzymatic hydrolysis, it releases 4-nitroaniline, which can be quantified spectrophotometrically at 410 nm without secondary indicator enzymes [1]. Its specificity for the phenylacetyl moiety differentiates it from generic p-nitroanilide substrates such as p-nitrophenyl acetate, which is not a specific PGA substrate [1]. Users should note that measured Km values vary substantially between E. coli and A. faecalis enzyme sources (~0.0004 mM vs. ~0.097 mM), necessitating enzyme-specific calibration [2][3].

Amide Alkylation Regioselectivity Studies

The compound serves as a key probe for investigating how electron-withdrawing substituents alter the ambident nucleophilicity of amide anions. As demonstrated by Janković et al. (2002), NPA generates N-, O-, and C-alkylation products whose ratios can be tuned by solvent, temperature, and catalyst choice, in stark contrast to the exclusively N-alkylating behavior of PPA [4]. This enables systematic exploration of reaction conditions to favor either N- or C-alkylation pathways, making NPA an essential tool for physical organic chemistry investigations.

Hammett Analysis & SAR in Enzyme Catalysis

Within a series of p-substituted phenylacetanilides, the para-nitro derivative occupies the extreme electron-withdrawing end of the Hammett scale. The 2009 study by Zhiryakova et al. demonstrates that the nitro group shifts the rate-determining step and disfavors collapse of the tetrahedral intermediate in PGA-catalyzed hydrolysis [5]. This makes 4'-Nitro-2'-phenylacetanilide an indispensable member of any para-substituted anilide library designed to probe electronic effects on Ntn-hydrolase mechanism and energetics.

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